Tigecycline glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

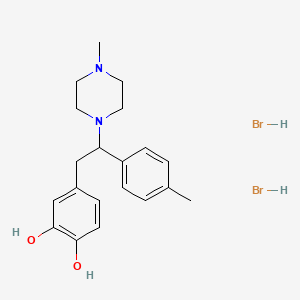

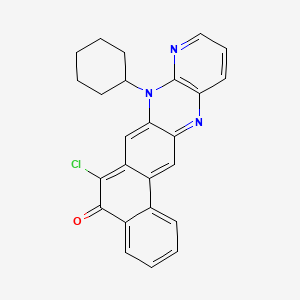

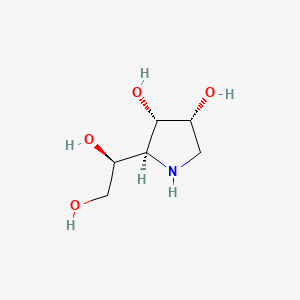

Tigecycline glucuronide is a metabolite of tigecycline, a glycylcycline antibiotic. Tigecycline is known for its broad-spectrum activity against various bacterial pathogens, including those resistant to other antibiotics. This compound is formed through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tigecycline glucuronide involves the glucuronidation of tigecycline. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of tigecycline-producing microorganisms, followed by extraction and purification of tigecycline. The purified tigecycline is then subjected to glucuronidation using UDPGA and UGT enzymes in bioreactors. The final product is isolated and purified through chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Tigecycline glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation or methylation, can further modify the compound.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases.

Major Products

Hydrolysis: Tigecycline and glucuronic acid.

Conjugation: Sulfated or methylated derivatives of this compound.

Applications De Recherche Scientifique

Tigecycline glucuronide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of tigecycline metabolites.

Biology: Studied for its role in the metabolism and excretion of tigecycline in biological systems.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of bacterial infections.

Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and resistance mechanisms.

Mécanisme D'action

Tigecycline glucuronide itself does not exhibit significant antibacterial activity. its parent compound, tigecycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the incorporation of amino acids into the elongating peptide chain, effectively halting bacterial growth. The glucuronidation of tigecycline facilitates its excretion from the body, thereby reducing its systemic exposure and potential toxicity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Minocycline glucuronide

- Doxycycline glucuronide

- Tetracycline glucuronide

Uniqueness

Tigecycline glucuronide is unique due to its parent compound’s broad-spectrum activity and ability to overcome common resistance mechanisms. Unlike other tetracycline derivatives, tigecycline retains activity against multidrug-resistant strains, making it a valuable option in the treatment of severe infections.

Propriétés

Numéro CAS |

886219-66-5 |

|---|---|

Formule moléculaire |

C35H47N5O14 |

Poids moléculaire |

761.8 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[[(5aR,6aS,7S,10aR)-2-[[2-(tert-butylamino)acetyl]amino]-9-carbamoyl-4,7-bis(dimethylamino)-10,10a,12-trihydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H47N5O14/c1-34(2,3)37-11-17(41)38-15-10-16(39(4)5)13-8-12-9-14-21(40(6)7)23(43)20(31(36)49)30(48)35(14,52)29(47)18(12)22(42)19(13)27(15)53-33-26(46)24(44)25(45)28(54-33)32(50)51/h10,12,14,21,24-26,28,33,37,42,44-46,48,52H,8-9,11H2,1-7H3,(H2,36,49)(H,38,41)(H,50,51)/t12-,14-,21-,24-,25-,26+,28-,33+,35-/m0/s1 |

Clé InChI |

ZCTOCKIQQPQQDP-QKIKEYLESA-N |

SMILES isomérique |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |

SMILES canonique |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)

![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)